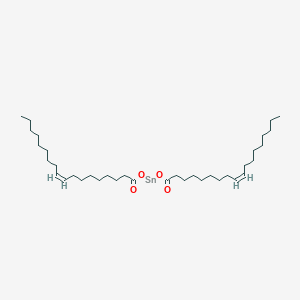

Tin (II) oleate

Description

Significance of Organotin Compounds in Contemporary Chemistry

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been a subject of extensive study since the discovery of diethyltin (B15495199) diiodide by Edward Frankland in 1849. wikipedia.org The field saw rapid expansion in the 20th century, particularly with the advent of Grignard reagents, which facilitated the formation of tin-carbon bonds. wikipedia.org

Historically, organotin compounds have found widespread industrial applications. Since the 1940s, they have been instrumental as stabilizers for polyvinyl chloride (PVC), preventing its degradation when exposed to heat and light. lupinepublishers.comanjs.edu.iq Diorganotin compounds, such as dibutyltin (B87310) dilaurate, are crucial as catalysts in the production of polyurethanes and for the vulcanization of silicones. wikipedia.orgdcceew.gov.au Tri-organotin compounds have been utilized as potent biocides, including fungicides and bactericides in various industrial processes and as antifouling agents for marine vessels, although their use has been curtailed due to toxicity concerns. wikipedia.organjs.edu.iqdcceew.gov.au Mono-organotin compounds also serve as PVC heat stabilizers. dcceew.gov.au The diverse applications of organotin compounds underscore their importance in contemporary chemistry. lupinepublishers.com

Overview of Tin (II) Oleate's Role in Chemical Synthesis and Materials Science

Tin (II) oleate (B1233923), the tin (II) salt of oleic acid, is a prominent member of the organotin family. ontosight.ai It is recognized for its utility as a catalyst and as a precursor in the synthesis of various materials. ontosight.ai In chemical synthesis, it is notably employed as a catalyst for the formation of polyurethanes. ontosight.aigoogle.com

In the realm of materials science, Tin (II) oleate serves as a precursor for the creation of nanoparticles. google.com The thermal decomposition of metal oleates, including Tin (II) oleate, is a method for producing high-quality crystalline nanoparticles. uenr.edu.gh This approach is valued for being cost-effective and environmentally friendly. google.com Furthermore, Tin (II) oleate's amphiphilic nature, stemming from the long hydrophobic hydrocarbon chain of oleic acid and the polar tin ion, allows it to act as a surfactant and stabilizer in applications like plastics and coatings. cymitquimica.com

Evolution of Research Perspectives on Tin (II) Oleate

Research interest in Tin (II) oleate and other metal oleates has grown due to their wide-ranging applications. google.com Initially recognized for its catalytic activity, particularly in polyurethane production, the focus has expanded to its role in the burgeoning field of nanotechnology. ontosight.aigoogle.comgoogle.com The ability to use Tin (II) oleate as a single-source precursor to synthesize nanoparticles with controlled size and shape has opened new avenues for research and application. google.com Current research continues to explore its potential in creating advanced materials with novel properties.

Chemical Profile of Tin (II) Oleate

Tin (II) oleate is a coordination compound formed from tin in its +2 oxidation state and two oleate anions. cymitquimica.com The oleate is the carboxylate form of oleic acid, a monounsaturated omega-9 fatty acid.

Physical and Chemical Properties

Tin (II) oleate typically appears as a yellowish, oily liquid or a white to off-white solid. ontosight.aicymitquimica.com It is characterized by its solubility in organic solvents and insolubility in water. ontosight.aicymitquimica.com This amphiphilic nature is a key attribute, enabling it to interact at the interface of organic and aqueous phases. cymitquimica.com

Table 1: Physical and Chemical Properties of Tin (II) Oleate

| Property | Value |

| Molecular Formula | C36H66O4Sn |

| Molecular Weight | 681.6 g/mol |

| Appearance | Yellowish, oily liquid or white to off-white solid |

| Solubility | Soluble in organic solvents, insoluble in water |

| Boiling Point | 360°C at 760 mmHg |

| Flash Point | 270.1°C |

| Density | 1.06 g/cm³ |

Data sourced from references ontosight.aicymitquimica.combuyersguidechem.comnih.govnih.govcymitquimica.comgelest.com

Synthesis Methodologies

Several methods have been developed for the synthesis of Tin (II) oleate. A common approach involves the direct reaction of tin metal with oleic acid. google.com Another method is the ion exchange reaction between a tin salt and a salt of oleic acid, such as sodium oleate. google.com A patented process describes the direct synthesis from elemental tin or tin oxides, which is presented as a more economical and straightforward method that avoids the use of halide intermediates. google.comgoogleapis.com This process involves reacting elemental tin with oleic acid in the presence of a promoter and an oxygen-containing gas. googleapis.com

Applications in Materials Science

The utility of Tin (II) oleate in materials science is multifaceted, with significant applications in the synthesis of nanoparticles and in polymer chemistry.

Role in Nanoparticle Synthesis

Tin (II) oleate serves as a valuable precursor in the synthesis of various nanoparticles. The thermal decomposition of metal-oleate complexes is a well-established method for producing monodisperse metal oxide nanoparticles. uenr.edu.ghmdpi.com This technique offers control over the size and morphology of the resulting nanoparticles. google.com For instance, oleate-capped iron oxide nanoparticles have been synthesized via co-precipitation followed by coating with sodium oleate. researchgate.net While direct synthesis of tin-based nanoparticles from Tin (II) oleate is a primary application, it is also used as a reducing agent in the synthesis of other metallic nanoparticles, such as silver nanoparticles. researchgate.net

Function in Polymer Chemistry

In polymer chemistry, Tin (II) oleate is primarily known for its catalytic activity. It is widely used as a catalyst in the production of polyurethane foams. ontosight.ai Organotin compounds, including Tin (II) oleate, are effective catalysts for the reactions involved in forming polyurethanes. lupinepublishers.comgoogle.com It has also been explored as a catalyst in the synthesis of other polymers, such as polyricinoleic acid, a biodegradable polymer. researchgate.net Furthermore, its role as a stabilizer in polymers like PVC highlights its importance in maintaining the integrity of these materials. wikipedia.orgcymitquimica.com

Catalytic Activity of Tin (II) Oleate

The catalytic properties of Tin (II) oleate are central to its industrial and research applications.

Mechanism in Catalytic Processes

The catalytic action of Tin (II) compounds in polyurethane formation is well-documented. google.com The tin atom is believed to coordinate with both the isocyanate and the hydroxyl groups, facilitating the nucleophilic attack of the hydroxyl group on the isocyanate, thus accelerating the polymerization reaction. In other catalytic applications, such as in the synthesis of polyesters, the tin compound acts as a Lewis acid to activate the carbonyl group of the ester or carboxylic acid. google.com

Comparative Analysis with Other Organotin Catalysts

Tin (II) oleate is part of a broader class of organotin catalysts. Other common catalysts include dibutyltin dilaurate and Tin (II) 2-ethylhexanoate (B8288628). lupinepublishers.comresearchgate.net The choice of catalyst often depends on the specific application and desired reaction kinetics. For instance, in a study on self-healing polymers, Tin (II) oleate was investigated alongside other tin-based catalysts to optimize healing performance at room temperature. illinois.edu The reactivity of the catalyst can be influenced by the nature of the organic groups attached to the tin atom.

Properties

Molecular Formula |

C36H66O4Sn |

|---|---|

Molecular Weight |

681.6 g/mol |

IUPAC Name |

bis[[(Z)-octadec-9-enoyl]oxy]tin |

InChI |

InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |

InChI Key |

PXRFIHSUMBQIOK-CVBJKYQLSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn]OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Tin (II) Carboxylates

Direct synthesis methods provide an economical and straightforward approach for producing tin(II) carboxylates by reacting elemental tin or tin oxides directly with carboxylic acids. These routes are notable for avoiding halide intermediates, which can lead to purer products with lower salt content. googleapis.com

A novel and efficient process allows for the direct synthesis of tin(II) carboxylates, including tin(II) oleate (B1233923), from elemental tin. googleapis.comgoogle.com This method involves heating a mixture of elemental tin (in forms like shot or powder), a carboxylic acid (such as oleic acid), and a promoter. google.comgoogle.com An oxygen-containing gas, typically air, is introduced into the heated mixture, which promotes the oxidation of the metal. google.com

It is hypothesized that this process proceeds through the formation of a tin oxide intermediate, which is generated by the air oxidation of the elemental tin. googleapis.comgoogle.com The reaction is typically carried out at temperatures between 100°C and 200°C. google.com Once a desired concentration of stannous tin is achieved, the oxygen supply is replaced with an inert gas like nitrogen to allow for a reduction step, where any tin(IV) species are converted back to tin(II), increasing the purity of the final stannous carboxylate product. google.com This method eliminates the chloride or halide intermediates common in traditional syntheses, resulting in lower production costs and avoiding equipment corrosion issues associated with hydrogen chloride formation. googleapis.com

Table 1: Reaction Parameters for Direct Synthesis from Elemental Tin This table is interactive. Click on the headers to sort the data.

| Carboxylic Acid | Tin Form | Temperature Range (°C) | Gas Sequence | Promoter/Additive | Final Product | Reference |

|---|---|---|---|---|---|---|

| 2-Ethyl-1-hexanoic acid | Tin shot | 155-170 | Air, then Nitrogen | 4-tert-butylcatechol, dipropylene glycol | Stannous octoate | google.com |

| Stearic acid | Tin shot, Tin powder | 80-160 | Air, then Nitrogen | 4-tert-butylcatechol | Stannous stearate | google.com |

| Coconut acid | Tin shot | 80-160 | Air, then Nitrogen | 4-tert-butylcatechol | Stannous cocoate | google.com |

Tin(II) carboxylates can also be synthesized directly from tin oxides. One method involves reacting tin(II) oxide or tin(IV) oxide with an anhydride (B1165640) of a lower organic acid, followed by a reaction with a higher carboxylic acid to yield the desired product. googleapis.com

Conversely, the thermal decomposition of tin oleate in a coordinating solvent can be used to synthesize various tin oxide particles, demonstrating the reversible nature of the tin oxide-carboxylate relationship. researchgate.netresearchgate.net The reaction atmosphere and duration are critical factors that determine the final oxidation state (Sn(II) or Sn(IV)) and morphology of the tin oxide crystals. researchgate.netresearchgate.net For instance, the decomposition of tin oleate under a nitrogen atmosphere yields truncated octahedral SnO crystals. researchgate.netresearchgate.net This relationship is underpinned by the hypothesis that direct synthesis from elemental tin likely proceeds through a tin oxide intermediate formed in situ. googleapis.comgoogle.com

Synthesis from Elemental Tin

Indirect Synthesis and Ligand Exchange Approaches

Indirect methods often involve the use of metal salts and ligand exchange reactions. These techniques are versatile and widely used, particularly for producing high-purity materials for specialized applications.

A conventional and widely practiced indirect route for synthesizing tin(II) oleate is the reaction of a tin(II) salt, most commonly stannous chloride (SnCl₂), with a sodium carboxylate, such as sodium oleate. googleapis.comgoogle.com This chloride-based process is a standard commercial method for producing stannous carboxylates. google.comgoogle.com The reaction is a straightforward metathesis (exchange) reaction where the chloride ions on the tin are replaced by oleate anions, and sodium chloride is formed as a byproduct.

This general approach is also used for synthesizing other metal oleate complexes. For example, copper(II) oleate can be prepared by reacting copper(II) chloride with sodium oleate in a solvent mixture of ethanol, water, and hexane. uenr.edu.gh The resulting metal oleate complex is then separated and purified. uenr.edu.gh While effective, a significant drawback of using chloride precursors for tin(II) oleate is the potential for residual sodium and chloride ion contamination in the final product. google.com

Ligand-assisted reprecipitation (LARP) is a versatile colloidal synthesis technique used to produce various nanocrystals, including those from Sn(II) precursors. frontiersin.orgrsc.org This method is particularly valued for its ability to be performed at room temperature, making it more cost-effective and helping to prevent the unwanted oxidation of Sn²⁺ to Sn⁴⁺ that can occur at higher temperatures. rsc.orgacs.orgresearchgate.net

The LARP process typically involves dissolving precursor salts, such as tin(II) halides (e.g., SnI₂, SnBr₂), in a polar solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). rsc.orgaip.org This precursor solution, which also contains ligands like oleic acid and oleylamine (B85491), is then rapidly injected into a non-polar solvent (e.g., toluene, hexane) under vigorous stirring. rsc.orgaip.org The mixing of the two solvents induces immediate supersaturation, leading to the nucleation and growth of nanocrystals. rsc.org The ligands, such as oleic acid, play a crucial role in controlling crystal size and enabling the dispersion of the resulting nanocrystals in the nonpolar solvent through surface functionalization. aip.org While often used for perovskite synthesis, the fundamental principles of LARP are applicable to the controlled precipitation of Sn(II)-based materials. frontiersin.orgaip.org

Table 2: Overview of Ligand-Assisted Reprecipitation (LARP) Parameters This table is interactive. Click on the headers to sort the data.

| Precursor(s) | Ligand(s) | Polar Solvent | Non-Polar Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| SnI₂, FAI | Oleic Acid (OA), Oleylamine (OLA) | DMF | Toluene | Room temperature synthesis of FASnI₃ nanocrystals | aip.org |

| MX₂ (M=Sn, Pb), CsX, etc. | Oleic Acid (OA), Oleylamine (OAm) | DMF, DMSO | Toluene, Hexane | General method for metal halide perovskite (MHP) NCs | rsc.org |

| MA₀.₅Cs₀.₅Pb₁₋ₓSnₓBr₃ precursors | Not specified | Not specified | Not specified | Room temperature synthesis to avoid Sn²⁺ oxidation | acs.orgresearchgate.net |

Reaction of Metal Salts with Sodium Oleate Complex

Precursor Behavior and Intermediate Formation

The synthesis of tin(II) oleate and related compounds involves complex precursor interactions and the formation of various intermediates that dictate the reaction pathway and final product characteristics. During the direct synthesis of tin carboxylates from elemental tin, it is proposed that the reaction proceeds through a tin oxide intermediate formed by the initial oxidation of the tin metal. google.com In related syntheses, such as the formation of tin(II) iodide from elemental tin, evidence points to the formation of a carboxylic acid-tin complex as a key intermediate. acs.org It is suggested that the carbonyl oxygen of the carboxylic acid coordinates with the tin atom, activating it for subsequent reaction. acs.org

In systems involving oleylamine and oleic acid, the interactions are even more complex. Oleylamine can act as more than just a solvent or ligand; it can be an active reagent. acs.org Studies on tin-based nanocrystal synthesis have shown that a highly reactive, heteroleptic Sn-oleylamine precursor can form, which initiates nanoparticle formation. acs.org Furthermore, the oleic acid present can react with this amine complex to produce tin oxide (SnOₓ), highlighting a pathway where the intended ligand can facilitate the formation of an oxide intermediate. acs.org The choice of precursor can also lead to different intermediates; for example, using SnCl₂ as a precursor under various conditions can lead to the formation of tin(II) oxyhydroxide (Sn₆O₄(OH)₄) or intermediate oxides like Sn₃O₄ upon heating. marquette.edu This demonstrates the intricate and sensitive nature of tin(II) precursor chemistry.

Formation of Sn-oleylamine Intermediates

In various syntheses involving tin precursors, oleylamine (OAm) has been identified as more than just a high-boiling point solvent or a simple capping agent. Research indicates that it actively participates in the reaction to form highly reactive intermediates. nih.govacs.orgresearchgate.net Studies on the formation of tin telluride (SnTe) nanocrystals have shown that oleylamine reacts with the tin precursor, bis(bis(trimethylsilyl)amino)tin, to create a heteroleptic Sn-oleylamine precursor. nih.govacs.orgresearchgate.net This intermediate has been identified as the principal molecular tin species that initiates the formation and growth of the nanocrystals. nih.govacs.orgresearchgate.net

The formation of this reactive tin-alkylamine intermediate is considered a critical step for successful nanocrystal nucleation. acs.org Experiments have demonstrated that oleylamine is an essential reagent for producing well-defined nanocrystals, not merely a non-reactive solvent. acs.org This reactivity is not limited to silylamide precursors; in the synthesis of tin phosphide (B1233454) nanocrystals, oleylamine also engages in transamination reactions with aminophosphine (B1255530) precursors to generate reactive intermediates that subsequently form bonds with tin. rsc.org

| Tin Precursor System | Role of Oleylamine (OAm) | Intermediate Formed | Significance of Intermediate | Source |

|---|---|---|---|---|

| bis(bis(trimethylsilyl)amino)tin for SnTe Synthesis | Reactant/Coordinating Solvent | Highly reactive, heteroleptic Sn-oleylamine precursor | Primary molecular Sn species initiating nanocrystal formation and growth. | nih.govacs.orgresearchgate.net |

| Tin Halides and Aminophosphines for Tin Phosphide Synthesis | Reactant | Transamination product (e.g., P(NHR)₃) which then coordinates with Sn | Drives the reaction pathway towards specific tin phosphide phases. | rsc.org |

Role of Oleic Acid in Precursor Reactivity

Oleic acid (OA) is one of the most common capping agents used in the synthesis of metallic and metal oxide nanoparticles. mdpi.commdpi.com Its primary function is often to stabilize growing particles, control their size and shape, and provide dispersibility in non-polar solvents. mdpi.comredalyc.org This is achieved through the coordination of its carboxylate head group to the nanoparticle surface. mdpi.comoup.com

However, the role of oleic acid extends beyond that of a simple surfactant. It can directly influence precursor reactivity. In many systems, oleic acid reacts with the metal precursor to form a metal-oleate complex in situ. mdpi.com This complex, such as tin(II) oleate, can then act as the actual precursor for nanoparticle formation, often exhibiting different, more controlled reactivity compared to the initial metal salt. jst.go.jp The formation of these metal-oleate complexes is a key step that precedes the nucleation of nanoparticles. mdpi.com

While often beneficial, the reactivity of oleic acid can also be counterproductive in certain synthetic systems. In the synthesis of SnTe nanocrystals, for example, the introduction of oleic acid was found to be deleterious. It reacts with the reactive Sn-oleylamine intermediate, leading to the undesirable formation of tin oxide (SnOₓ) and hindering the formation of phase-pure SnTe. nih.govacs.orgresearchgate.net This highlights a critical aspect of precursor chemistry: the timing of oleic acid addition and its concentration relative to other reagents can dramatically alter the reaction outcome, steering it towards the desired product or towards unintended side-products. acs.orgmdpi.com The balance between oleylamine and oleic acid is frequently used to regulate the shape and final morphology of nanoparticles. mdpi.com

| System | Function of Oleic Acid (OA) | Effect on Precursor/Reaction | Outcome | Source |

|---|---|---|---|---|

| General Metal Oxide Nanoparticle Synthesis | Surfactant and Reactant | Forms metal-oleate complexes (e.g., iron-oleate) that act as the true precursor. | Stabilizes precursors, leading to monodisperse nanoparticles. | mdpi.com |

| Titanium Precursor (TIP) for TiO₂ Synthesis | Reactant/Reactivity Modifier | Forms a titanium oleate complex with lower reactivity than the original precursor. | Enables better control over nanoparticle formation. | jst.go.jp |

| SnTe Nanocrystal Synthesis | Reactant (Deleterious) | Reacts with the Sn-oleylamine intermediate. | Promotes the formation of a tin oxide (SnOₓ) shell, which is counterproductive to obtaining stoichiometric SnTe. | nih.govacs.orgresearchgate.net |

| General Nanoparticle Synthesis | Co-surfactant with Oleylamine | Varying the ratio of oleylamine to oleic acid controls the surface energy of different crystal facets. | Allows for the synthesis of non-spherical nanoparticles (e.g., rods, hexagonal plates). | mdpi.com |

Catalytic Applications in Organic Transformations

Ring-Opening Polymerization (ROP) of Cyclic Esters

Tin(II) oleate (B1233923), and the closely related tin(II) 2-ethylhexanoate (B8288628) (also known as tin(II) octoate), are among the most widely used catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and lactones. researchgate.netmdpi.comtib-chemicals.com This process is the predominant industrial method for producing high-molecular-weight biodegradable polyesters. preprints.orgspringernature.com

The polymerization process initiated by tin(II) alkoxides, formed in situ from the reaction of tin(II) carboxylates with an alcohol, proceeds via a coordination-insertion mechanism. researchgate.netcmu.ac.thmdpi.com This mechanism involves several key steps:

Initiator Formation : The tin(II) carboxylate (e.g., tin(II) oleate or octoate) reacts with an alcohol (R'OH), which can be added as a co-initiator or be present as an impurity, to form a tin(II) alkoxide, the true initiating species. researchgate.net

Monomer Coordination : The metal atom of the tin(II) alkoxide acts as an electrophilic center, coordinating with the carbonyl oxygen of the cyclic ester monomer. This coordination activates the carbonyl carbon of the monomer. mdpi.com

Nucleophilic Attack : The alkoxide group attached to the tin atom performs a nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. mdpi.com This leads to the formation of a tetrahedral intermediate.

Ring Opening and Insertion : The cyclic ester ring opens through the cleavage of the acyl-oxygen bond, and the monomer is inserted into the tin-alkoxide bond. This regenerates an alkoxide species at the end of the growing polymer chain, which can then attack another monomer molecule. cmu.ac.thmdpi.com

Propagation : The polymerization proceeds as additional monomer molecules are sequentially opened and inserted into the bond between the tin atom and the growing polymer chain. cmu.ac.th

This coordination-insertion pathway allows for the synthesis of high molecular weight polyesters, as the process is a "living" polymerization under specific conditions. cmu.ac.th

The use of tin-based catalysts in ROP provides significant control over the resulting polymer's molecular weight and stereochemistry. preprints.org The molecular weight of the polymer can be effectively controlled by adjusting the molar ratio of the monomer to the initiator (alcohol). springernature.com High-molecular-weight polylactides, with weights up to 500,000 Da, are achievable through this method. preprints.org

Polymerization temperature is another critical factor that significantly influences the final molecular weight. For instance, in the synthesis of poly(L-lactide), polymerization at 184°C resulted in a polymer with a molecular weight that was half of that obtained at lower temperatures like 103°C and 145°C. researchgate.net Furthermore, the purity of the monomers and the amount of water or alcohol present in the reaction system are crucial factors for achieving high molecular weight and conversion rates. springernature.com The ROP method, catalyzed by compounds like tin(II) oleate, offers superior control over these parameters compared to other polymerization techniques like direct polycondensation. preprints.org

Tin(II) 2-ethylhexanoate, often used as a proxy for tin(II) oleate's catalytic behavior, is a major and highly effective catalyst for the industrial-scale ring-opening polymerization of L-lactide (LLA) to produce poly(L-lactide) (PLLA). researchgate.netpreprints.orgresearchgate.net PLLA is a biodegradable and biocompatible thermoplastic polyester (B1180765) with widespread applications. researchgate.net The high reactivity of the tin(II) catalyst allows for the bulk polymerization of LLA, yielding high molecular weight PLLA under relatively mild conditions. researchgate.netpreprints.org

Research has demonstrated the efficiency of this catalytic system. For example, the polymerization of purified L-lactide using a tin octoate catalyst at 190°C can achieve a conversion rate of 96% in just 50 minutes. mdpi.com Such reactions have successfully produced PLLA with a weight average molecular mass (Mw) of 228 kDa and a polydispersity index (PDI) of 1.94. mdpi.com

| Parameter | Value/Condition | Result | Source |

|---|---|---|---|

| Catalyst | Tin octoate | Conversion: 95% Mw: 228 kDa PDI: 1.94 | mdpi.com |

| Monomer | L-lactide | ||

| Temperature | 190 °C | ||

| Catalyst Concentration | 500 ppm |

Tin(II) 2-ethylhexanoate has also been successfully demonstrated as a catalyst for the synthesis of polyricinoleic acid (PRA), a biodegradable polymer derived from ricinoleic acid, which is found in castor oil. researchgate.netnih.gov PRA has various applications in the oleochemical industry. The synthesis involves a polycondensation reaction where the tin catalyst facilitates the esterification between the hydroxyl and carboxylic acid groups of the ricinoleic acid monomers.

Systematic studies have optimized the operational variables for PRA synthesis. Under optimized conditions, PRA with a molecular weight of approximately 4 kDa was synthesized at 150°C within 14 hours. researchgate.netnih.gov The concentration of the catalyst was found to influence the rate of the reaction. researchgate.net

| Parameter | Optimized Condition | Source |

|---|---|---|

| Catalyst | Tin(II) 2-ethylhexanoate | researchgate.netnih.gov |

| Temperature | 150 °C | researchgate.netnih.gov |

| Reaction Time | 14 hours | researchgate.netnih.gov |

| Resulting Molecular Weight | ~4 kDa | researchgate.netnih.gov |

Catalytic Activity in Poly(L-lactide) Synthesis

Esterification and Transesterification Reactions

In addition to polymerization, tin(II) compounds, including tin(II) oleate, are effective catalysts for esterification and transesterification reactions. cymitquimica.comresearchgate.net These reactions are fundamental in organic synthesis, including the production of biodiesel from feedstocks containing high amounts of free fatty acids (FFAs). scispace.commdpi.com

The catalytic activity of tin(II) compounds in esterification and transesterification is attributed to their character as Lewis acids. rsc.orgscielo.br Tin(II) cations are considered strong Lewis acids. scielo.br The general Lewis acid mechanism for these reactions involves the following steps:

Coordination : The tin(II) catalyst, acting as a Lewis acid, coordinates to the carbonyl oxygen of the ester (in transesterification) or the carboxylic acid (in esterification). researchgate.netrsc.org

Polarization and Activation : This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. rsc.org This makes the carbon atom more susceptible to nucleophilic attack. researchgate.net

Nucleophilic Attack : An alcohol molecule then performs a nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.netrsc.org

Product Formation : The intermediate subsequently breaks down to form the new ester product and regenerates the catalyst. researchgate.net

This Lewis acid pathway is generally milder than using Brønsted acids (like sulfuric acid) and offers advantages such as reduced reactor corrosion. scispace.commdpi.comrsc.org Tin(II) catalysts have shown high efficiency in promoting the conversion of oleic acid into ethyl oleate under mild reaction conditions, with activity comparable to that of sulfuric acid. scispace.commdpi.com Several tin(II) compounds, including tin(II) acetate, tin(II) chloride, tin(II) 2-ethylhexanoate, and tin(II) stearate, have been successfully tested as catalysts for these reactions. researchgate.net

Catalytic Efficiency in Biodiesel Production from Fatty Acids

Catalysis in Other Advanced Organic Syntheses

Beyond biodiesel production, tin(II) carboxylates, including tin(II) oleate, serve as versatile catalysts in a range of other advanced organic syntheses. cymitquimica.com They are notably used in polymerization reactions. cymitquimica.comtib-chemicals.com For instance, tin(II) octoate, a compound structurally similar to tin(II) oleate, is a standard catalyst in the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable plastic with medical applications. tib-chemicals.com

Tin(II) carboxylates are also employed as catalysts for polyesterification reactions, promoting the formation of polyesters with controlled molecular weights and specific properties, which is crucial for producing high-quality engineering plastics. tib-chemicals.comgoogle.com Their catalytic activity extends to the production of polyurethanes, where they accelerate the reaction between isocyanates and polyols. tib-chemicals.comgoogle.com

Furthermore, tin-based catalysts are utilized in transesterification and modification of polymers like polyester and alkyd resins, which are often used in coatings and paints. tib-chemicals.com In some advanced applications, alkyltin compounds, in conjunction with other metals, have been investigated for promoting olefin metathesis, a powerful reaction for rearranging carbon-carbon double bonds. d-nb.info The Lewis acidic nature of tin(II) compounds also allows them to catalyze other organic transformations, such as the Baeyer-Villiger rearrangement, although specific examples with tin(II) oleate are not extensively documented. numberanalytics.combeilstein-journals.org

Applications in Advanced Materials Synthesis

Precursor for Metal Oxide Nanoparticles

Tin(II) oleate (B1233923) is a key component in the synthesis of metal oxide nanoparticles, serving as a precursor that, through processes like thermal decomposition, can be transformed into highly structured nanocrystals. This method is valued for its ability to produce nanoparticles with uniform size and shape, which is crucial for their application in fields such as catalysis, electronics, and sensing.

Thermal Decomposition Pathways of Metal Oleate Complexes

The thermal decomposition of metal oleate complexes, including tin(II) oleate, is a widely used method for synthesizing metal oxide nanoparticles. uenr.edu.ghresearchgate.net This process typically involves heating the metal oleate complex in a high-boiling point solvent. acs.org The decomposition of the metal oleate leads to the formation of metal oxide nanocrystals. uenr.edu.gh The size and morphology of these nanoparticles are heavily influenced by the synthesis parameters. researchgate.net

The general mechanism involves the decomposition of the metal oleate precursor at elevated temperatures, leading to the nucleation and subsequent growth of the metal oxide nanoparticles. acs.org For instance, studies on iron oleate have shown that the complex forms at lower temperatures and then decomposes at higher temperatures (above 210 °C) to form polyiron oxo clusters that act as monomers for nanoparticle nucleation. acs.org The heating rate has been identified as a critical parameter; slower heating rates can lead to larger particle sizes. researchgate.net The presence of impurities, such as free hydroxide (B78521) moieties, can also influence the thermal decomposition process. acs.org

Shape-Controlled Synthesis of Metal Oxide Nanocrystals

The shape of metal oxide nanocrystals can be precisely controlled during synthesis by manipulating reaction conditions, with surfactants like oleic acid and its salts playing a crucial role. researchgate.netijert.orgulaval.ca The selective adsorption of these capping agents onto different crystal facets directs the growth of the nanocrystals, allowing for the formation of various morphologies such as cubes, spheres, rods, and plates. researchgate.netijert.org

For example, in the synthesis of iron oxide nanoparticles, using sodium oleate as a stabilizer can result in cubic nanocrystals, while oleic acid tends to produce spherical ones. researchgate.net The concentration of these surfactants is also a key factor. nih.gov In the case of TiO2 nanocrystals, the ratio of oleic acid to oleylamine (B85491), along with the presence of water vapor, has been shown to be vital in controlling the final shape, which can range from rhombic to spherical. ulaval.cacollectionscanada.gc.ca The choice of solvent and reaction time further influences the morphology of the resulting nanocrystals. theiet.org

| Factor | Influence on Nanocrystal Shape | Example |

| Surfactant Type | Determines the primary morphology (e.g., cubic vs. spherical). | Sodium oleate promotes cubic iron oxide nanocrystals, while oleic acid leads to spherical ones. researchgate.net |

| Surfactant Ratio | Fine-tunes the shape of the nanocrystals. | Varying the oleic acid to oleylamine ratio changes TiO2 nanocrystal shape from rhombic to spherical. ulaval.cacollectionscanada.gc.ca |

| Atmosphere | Affects the final crystal structure and shape. | In tin oxide synthesis, a nitrogen atmosphere can lead to truncated octahedral SnO crystals, while air can produce square SnO platelets. researchgate.net |

| Reaction Time | Can lead to phase transformations and morphological changes. | Extended reaction times in air can transform square SnO platelets into nanocrystalline SnO2 particles. researchgate.net |

Fabrication of Tin Oxide (SnO₂) Nanocrystals

Tin(II) oleate is a valuable precursor for the fabrication of tin oxide (SnO₂) nanocrystals. researchgate.net One common method is the thermal decomposition of tin oleate in a coordinating solvent like tri-n-octylamine at high temperatures. researchgate.net The reaction atmosphere and duration are critical parameters that determine the final product's characteristics. researchgate.net For instance, conducting the thermal decomposition in air can lead to the formation of square SnO platelets, which then transform into nanocrystalline SnO₂ particles with extended reaction times. researchgate.net In contrast, a nitrogen atmosphere can yield truncated octahedral SnO crystals. researchgate.net

Other synthesis strategies for SnO₂ nanocrystals include nonaqueous sol-gel techniques and the use of different tin precursors like tin(IV) acetylacetonate (B107027) in the presence of oleic acid and oleylamine. acs.orgacs.org These methods allow for the production of nearly monodispersed SnO₂ nanocrystals with sizes in the nanometer range. acs.org The properties and potential applications of the resulting SnO₂ nanoparticles, such as in gas sensing, are highly dependent on their size and morphology. acs.orgresearchgate.net

Role in Perovskite Material Development

Tin(II) oleate plays a crucial role in the development of perovskite materials, particularly in the synthesis of both tin-substituted lead-based perovskites and lead-free tin halide perovskites. Its use as a precursor allows for the incorporation of tin into the perovskite crystal structure, which is essential for tuning the material's optoelectronic properties and for creating more environmentally friendly alternatives to lead-based perovskites.

Synthesis of Sn(II)-Substituted Lead-Based Perovskite Nanocrystals

Tin(II) can be used to replace lead in lead-based perovskite nanocrystals, offering a way to reduce the toxicity of these materials while tuning their properties. acs.orgresearchgate.net A notable method for this is the ligand-assisted reprecipitation (LARP) method, which can be performed at room temperature and under ambient conditions, avoiding the high temperatures that can lead to the oxidation of Sn(II) to Sn(IV). acs.org

In one study, a series of MA₀.₅Cs₀.₅Pb₁₋ₓSnₓBr₃ nanocrystals were synthesized using the LARP method. acs.orgresearchgate.net It was found that the substitution of lead with tin did not significantly alter the crystal structure or the chemical interactions within the material. acs.org However, the particle size of the nanocrystals was observed to increase with a higher molar ratio of Sn(II). acs.org This approach has shown promise in enhancing the photoluminescence quantum yield and improving the stability of the resulting perovskite nanocrystals at specific compositions. researchgate.net

Formation of Tin Halide Perovskite Nanostructures

Tin(II) oleate is a key precursor in the synthesis of lead-free tin halide perovskite nanostructures, which are sought after for their potential in next-generation optoelectronics. nih.govfrontiersin.org The synthesis often involves a hot-injection method where a cesium oleate precursor is injected into a solution containing a tin halide and oleic acid. nih.govnih.gov This technique allows for the formation of stable and monodisperse CsSnI₃ nanocrystals. nih.gov

Mechanistic Insights into Perovskite Nanocrystal Growth

Tin(II) oleate serves as a crucial precursor in the synthesis of tin-based perovskite nanocrystals. The growth mechanism of these nanocrystals is a complex process involving the interplay of precursors, ligands, and temperature. While direct mechanistic studies on tin(II) oleate are detailed within the broader context of metal carboxylates and oleic acid in perovskite synthesis, its role can be understood through the function of its constituent parts: the tin(II) ion and the oleate ligand.

The synthesis often involves a hot-injection method or arrested precipitation, where precursors are introduced at high temperatures. kaust.edu.sarsc.org The oleate anion, derived from tin(II) oleate or added oleic acid, acts as a capping ligand or surfactant. arxiv.org These ligands bind to the surface of the growing nanocrystals, controlling their size and shape by passivating surface defects and mediating growth kinetics. nih.govrsc.org The binding of oleate ions to the Sn²⁺ on the nanocrystal surface is a critical step. arxiv.org

The growth process can be driven by an oriented attachment mechanism, where smaller, zero-dimensional nanocrystal "dots" align and fuse to form larger structures, such as one-dimensional arrays or two-dimensional nanoplatelets. nih.govrsc.org The presence of long-chain ligands like oleate is essential in stabilizing these intermediate structures and guiding the dimensional growth. nih.govrsc.org In the synthesis of 2D Ruddlesden-Popper (RP) perovskite phases, oleylammonium (a related long-chain ligand) is used, and the formation of these layered structures is confirmed through X-ray diffraction, which shows characteristic peaks at low angles. rsc.org The tin(II) ion from the precursor is incorporated into the crystal lattice, forming the core of the perovskite structure (e.g., CsSnX₃, where X is a halide). kaust.edu.sa The easy oxidation of Sn²⁺ to Sn⁴⁺ is a known challenge in these syntheses, which can create defects and affect the material's optoelectronic properties. kaust.edu.saarxiv.org

Application in Perovskite Solar Cell Electron Transport Layers

While tin(II) oleate itself is not directly used as a complete electron transport layer (ETL), its components—tin and oleate—are integral to the development and modification of ETLs, particularly those based on tin oxide (SnO₂), for perovskite solar cells (PSCs). acs.orgresearchgate.net An ETL's primary function in a solar cell is to efficiently extract and transport electrons from the perovskite absorber layer to the electrode while blocking holes. scielo.brembrapa.br

Tin oxide (SnO₂) is a widely used ETL material due to its suitable energy levels and high electron mobility. researchgate.netscielo.br However, defects on the surface and within the SnO₂ layer can impede performance by acting as sites for non-radiative recombination. acs.org An effective strategy to mitigate these defects involves modifying the SnO₂ layer with oleate-containing compounds. acs.org

In one study, sodium oleate (NaOA) was incorporated into the SnO₂ ETL. acs.org This modification yielded several benefits:

Improved Perovskite Film Quality: The modified SnO₂ + NaOA layer provided more nucleation sites, which helped in the growth of a high-quality perovskite film with larger crystal grains. acs.org

Enhanced Charge Transport: The passivated surface and improved film quality led to increased charge transport capacity. acs.org

Suppressed Recombination: The modification effectively suppressed non-radiative recombination at the ETL/perovskite interface. acs.org

These improvements resulted in a significant boost in solar cell performance. A device using the SnO₂ + NaOA ETL achieved a power conversion efficiency (PCE) of 17.62%, compared to a control device. acs.org The enhancement was attributed to the roles of the oleate components, where the long-chain alkyl groups helped increase the short-circuit current density (Jsc), while the carboxylate head (–COO⁻) and the sodium ion (Na⁺) were key in boosting the open-circuit voltage (Voc) and fill factor (FF). acs.org

Lubrication and Tribological Studies

Effect on Boundary and Mixed Lubrication

Tin(II) oleate has been studied as a lubricant additive, demonstrating a significant impact on friction under boundary and mixed lubrication regimes. researchgate.netresearchgate.net These regimes occur when the lubricant film is not thick enough to completely separate the moving surfaces, leading to some asperity contact. mdpi.com

The effect of tin(II) oleate is often analyzed using Hersey-Stribeck curves, which plot the friction coefficient against a parameter that combines viscosity, speed, and load. researchgate.net Studies show that adding tin(II) oleate to base oils, such as industrial oil (I40A), alters the shape of the Stribeck curve, particularly in the transition zone between hydrodynamic and boundary lubrication. researchgate.net This indicates that tin(II) oleate influences the conditions required for the formation and breakdown of the lubricating film. researchgate.netresearchgate.net The mechanism is believed to involve the formation of a protective film on the metal surfaces at points of contact. researchgate.net This film, sometimes referred to as a servovite or metal-coating film, is formed through tribochemical processes involving the adsorption of the oleate from the lubricant onto the steel surface. researchgate.net

Reduction of Friction Coefficients

A primary finding from tribological research is the superior ability of tin(II) oleate to reduce the coefficient of friction (COF) compared to other metal oleates. researchgate.netpesjournal.netemerald.com When added as a 1% mass concentration to both industrial and synthetic motor oils, tin(II) oleate demonstrates the best anti-friction properties. pesjournal.net

In comparative studies using a "steel-steel" friction pair, the addition of tin(II) oleate to engine oil resulted in a significant reduction of the friction coefficient. researchgate.netresearchgate.netpesjournal.net

| Additive (Metal Oleate) | Reduction in Friction Coefficient (%) | Reference |

|---|---|---|

| Tin (II) oleate | 23.5% - 31% | researchgate.net, pesjournal.net, emerald.com |

| Copper (II) oleate | 7% - 15% | researchgate.net, pesjournal.net, emerald.com |

| Zinc (II) oleate | 5.5% - 8.5% | researchgate.net, pesjournal.net, emerald.com |

The substantial decrease in friction when using tin(II) oleate highlights its effectiveness as an anti-friction additive. pesjournal.net This effect is most pronounced when the additive is introduced into a base oil without other competing additives. researchgate.netpesjournal.net While it also improves the performance of fully formulated engine oils, the effect is less dramatic, suggesting interaction with other components in the lubricant package. researchgate.netpesjournal.net

Characterization Techniques and Spectroscopic Analysis in Research

Spectroscopic Analysis of Tin (II) Oleate (B1233923) and its Complexes

Spectroscopic methods are indispensable for identifying the functional groups within Tin(II) oleate, monitoring its chemical transformations, and characterizing the optical properties of materials synthesized from it.

FTIR spectroscopy is a fundamental technique used to identify the characteristic chemical bonds within Tin(II) oleate and related metal-oleate complexes. The analysis of infrared spectra allows researchers to confirm the coordination of the oleate ligand to the tin metal center and to track changes during chemical reactions, such as thermal decomposition. rsc.org The presence of specific absorption bands confirms the integrity of the compound's structure.

Key vibrational modes observed in tin-oleate and similar complexes include the stretching of the tin-oxygen bond (Sn-O) and the carboxylate group (C=O) of the oleate ligand. For instance, in a related compound, dimethylhydroxy(oleate)tin, the Sn-O stretch is typically observed in the 650–550 cm⁻¹ region, while the ester carbonyl (C=O) stretch appears between 1710–1740 cm⁻¹. In other metal-oleate complexes, such as those of iron, the O-C=O stretch is found around 1588 cm⁻¹, with the metal-oxygen (Fe-O) stretch near 588 cm⁻¹. uenr.edu.gh These spectral fingerprints are crucial for confirming the synthesis of the metal-oleate precursor and for studying its subsequent conversion into other materials, like tin oxide nanoparticles. rsc.orguenr.edu.gh

Table 1: Characteristic FTIR Peaks for Tin-Oleate and Related Complexes

| Functional Group | Wavenumber (cm⁻¹) | Compound Context | Source(s) |

|---|---|---|---|

| Sn-O Stretch | 650–550 | Dimethylhydroxy(oleate)tin | |

| C=O Stretch | 1710–1740 | Dimethylhydroxy(oleate)tin | |

| O-C=O Stretch | ~1588 | Iron Oleate Complex | uenr.edu.gh |

This table presents typical wavenumber ranges for key functional groups in tin-oleate and analogous metal-oleate complexes, as identified through FTIR spectroscopy.

NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is a powerful tool for monitoring reactions involving Tin(II) oleate in real-time. It provides detailed information about the chemical environment of specific nuclei, allowing for the quantification of reactants and products, the identification of intermediates, and the elucidation of reaction mechanisms. nih.govunc.edu

In the context of perovskite synthesis, ¹¹⁹Sn NMR is exceptionally valuable for tracking the oxidation state of tin, a critical factor affecting material stability and performance. rsc.orgrsc.org Research has shown that in solid-state ¹¹⁹Sn NMR of tin halide precursors, the signal for Sn(II) appears at a distinct chemical shift (e.g., -529 ppm for SnI₂), while the oxidized Sn(IV) state is found at a significantly different shift (e.g., between -1740 and -1745 ppm). rsc.org This clear separation allows for the direct monitoring of the undesirable oxidation of Sn(II) to Sn(IV) during material processing. rsc.orgrsc.org

Furthermore, ¹H NMR is frequently used to observe the behavior of the oleate ligands. The alkenyl protons of the oleate chain produce a characteristic signal around δ 5.3–5.65 ppm, which can be monitored to understand ligand exchange reactions at nanocrystal surfaces. nih.govunc.edu Studies have also utilized ¹H and ¹³C NMR to identify the formation of reaction byproducts, such as oleamide, which can arise from side reactions between oleate ligands and other components in the synthesis mixture. rsc.orgnih.gov

Table 2: Selected NMR Chemical Shifts for Monitoring Tin Oleate Reactions

| Nucleus | Chemical Shift (ppm) | Species / Functional Group | Application | Source(s) |

|---|---|---|---|---|

| ¹¹⁹Sn | -389, -527 | SnI₂ (Sn(II)) | Precursor Purity Analysis | acs.org |

| ¹¹⁹Sn | -529 | SnI₂ (Sn(II)) | Oxidation State Monitoring | rsc.org |

| ¹¹⁹Sn | -1740 to -1745 | Sn(IV) species | Oxidation State Monitoring | rsc.org |

| ¹H | ~5.3–5.65 | Alkenyl protons (Oleate) | Ligand Exchange Monitoring | nih.govunc.edu |

This table summarizes key NMR data used to track the chemical transformations of tin precursors and oleate ligands during materials synthesis.

When Tin(II) oleate is used as a precursor for synthesizing tin-based or mixed tin-lead halide perovskites, Ultraviolet-Visible (UV-Vis) absorption and Photoluminescence (PL) spectroscopy are essential for characterizing the optical properties of the resulting materials. acs.orgfrontiersin.org These techniques provide information on the electronic band structure, such as the bandgap, and the efficiency of light emission, which are critical for applications in solar cells and light-emitting diodes (LEDs). frontiersin.org

Tin-based perovskites are known for their narrower bandgaps compared to their lead-only analogues, which allows them to absorb a broader range of the solar spectrum. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, from which the optical bandgap can be determined. frontiersin.org Research on mixed tin-lead halide perovskites has demonstrated that the absorption edge and emission wavelength can be systematically tuned by varying the Sn:Pb ratio. frontiersin.org For example, emission wavelengths have been tuned from 710 nm to over 950 nm. frontiersin.org

PL spectroscopy measures the light emitted by the material after it absorbs photons. The peak position in the PL spectrum corresponds to the bandgap energy, while the intensity and width of the peak provide insights into the material's quality and defect density. rug.nl Studies have shown that tin-based 2D perovskites can exhibit narrow excitonic signatures with PL peaks around 485 nm (2.56 eV). rsc.orgrsc.org Furthermore, incorporating tin into lead-based perovskite nanocrystals can enhance the photoluminescence quantum yield (PLQY) at specific compositions, indicating a reduction in non-radiative recombination pathways. acs.org

Table 3: Optical Properties of Perovskites Synthesized with Tin Precursors

| Perovskite System | Analytical Technique | Key Finding | Value | Source(s) |

|---|---|---|---|---|

| 2D [R-NH₃]₂SnBr₄ | UV-Vis Absorbance | Excitonic Signature | 2.74 eV | rsc.orgrsc.org |

| 2D [R-NH₃]₂SnBr₄ | Photoluminescence | Emission Peak | 485 nm (2.56 eV) | rsc.orgrsc.org |

| Mixed Sn-Pb Iodide | Photoluminescence | Tunable Emission Range | 710 nm to >950 nm | frontiersin.org |

| CsSnBr₃ Nanocrystals | Photoluminescence | Size-dependent Emission | 638 nm (for 7 nm NCs) | rug.nl |

This table highlights key optical properties of various tin-containing perovskites, demonstrating the ability to tune their characteristics for optoelectronic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Thermal Analysis Methods

Thermal analysis techniques are crucial for determining the stability of Tin(II) oleate and its decomposition behavior, which is vital for its use as a single-source precursor in the synthesis of nanoparticles and thin films. uenr.edu.ghucl.ac.uk

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ucl.ac.uk For Tin(II) oleate, TGA provides critical information on its thermal stability and decomposition pathway. rsc.org The resulting TGA curve reveals the temperatures at which the compound begins to decompose, the number of decomposition stages, and the mass of the final residual product. ucl.ac.uk This information is essential for designing synthetic procedures, such as thermal decomposition or chemical vapor deposition, where a specific decomposition temperature is required. rsc.org

Studies on the thermal decomposition of metal-oleate complexes show varied profiles. For a Sn(II) complex used as a precursor to tin sulfide (B99878), decomposition was observed to start around 210 °C and conclude by 300 °C. rsc.org Another Sn(II) precursor exhibited a more complex, multi-step decomposition. rsc.org In the case of mixed-metal perovskite nanocrystals capped with organic ligands, TGA curves have shown distinct weight loss events corresponding to the loss of the organic ligands (around 300 °C) and the decomposition of the inorganic framework at higher temperatures (around 600 °C). acs.org The analysis of zinc(II)-oleate, for comparison, showed a significant weight loss beginning around 250 °C and continuing up to 500 °C. uenr.edu.gh

Table 4: TGA Decomposition Data for Tin Oleate and Related Precursors

| Precursor | Decomposition Onset/Range (°C) | Key Observation | Source(s) |

|---|---|---|---|

| Sn(II) Complex for SnS | ~210–300 | Single-step decomposition | rsc.org |

| Zinc(II) Oleate | ~250–500 | Significant reduction starts at 250 °C | uenr.edu.gh |

| Mixed Pb-Sn Perovskite NCs | ~300 | Loss of organic oleate ligands | acs.org |

This table presents decomposition temperature data for Tin(II) oleate and analogous compounds, illustrating how TGA is used to determine thermal stability.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same controlled temperature program. eag.comslideshare.net The resulting DTA curve shows peaks corresponding to thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition). mvpsvktcollege.ac.infilab.fr Exothermic events (heat released) and endothermic events (heat absorbed) are recorded, providing a thermal "fingerprint" of the material. eag.comfilab.fr

In the study of precursors like Tin(II) oleate, DTA is often used in conjunction with TGA. While TGA tracks mass loss, DTA identifies the energetic nature of the transitions. For example, the decomposition of a Sn(II) precursor was shown by its derivative thermogravimetry (DTG) curve, which is related to DTA, to have multiple endothermic peaks at 120, 170, 232, and 321 °C, each corresponding to a specific decomposition step. rsc.org In contrast, a related Sn(IV) precursor showed two distinct endothermic decomposition peaks at 211 and 339 °C. rsc.org This level of detail is crucial for understanding the mechanism of thermal decomposition and for controlling the synthesis of the desired final material, such as tin selenide (B1212193) nanoparticles. rsc.org

Table 5: DTA/DTG Peak Data for Tin Precursor Decomposition

| Precursor | Peak Temperatures (°C) | Type of Event | Source(s) |

|---|---|---|---|

| Sn(II) Selenide Precursor | 120, 170, 232, 321 | Endothermic (Decomposition) | rsc.org |

This table shows the temperatures of thermal events for tin-based precursors as identified by DTA or related techniques, highlighting the endothermic nature of their decomposition.

Compound Name Table

| Compound Name |

|---|

| Tin(II) oleate |

| Tin(IV) oleate |

| Dimethylhydroxy(oleate)tin |

| Tin(II) iodide |

| Tin(IV) iodide |

| Formamidinium iodide |

| Dimethylformamide |

| Dimethyl sulfoxide |

| Tin oxide |

| Iron oleate |

| Zinc(II) oleate |

| Tin sulfide |

| Tin selenide |

| Oleyl-octyl-amide |

| Oleamide |

| Thiourea |

| Cesium tin bromide |

| Methylammonium cesium lead tin bromide |

| 2D [R-NH₃]₂SnBr₄ |

| Mixed tin-lead halide perovskites |

Structural Elucidation in Research Contexts

Powder X-ray Diffraction (PXRD) for Crystalline Structures

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline structure of materials. In the study of tin(II) oleate and its derivatives, PXRD provides critical information about the phase purity, crystal lattice, and domain size.

In research involving the synthesis of tin-based perovskite nanocrystals, where tin(II) oleate can be a precursor, PXRD patterns are used to confirm the crystalline structure. acs.org For instance, studies on mixed cation lead-tin perovskite nanocrystals (MA0.5Cs0.5Pb1−xSnxBr3) have utilized PXRD to verify that the substitution of lead with tin does not disrupt the fundamental crystalline framework. acs.org The diffraction patterns of the tin-substituted nanocrystals are compared with simulated patterns to ensure the desired perovskite structure is maintained. acs.org Bright diffraction spots in the patterns are indicative of a highly crystalline material with long-range lattice orientation. acs.org

Similarly, in the synthesis of bimetallic nanoparticles, such as those containing tin, PXRD is employed to identify the crystalline phases present. For example, in the synthesis of Co-Sn-P nanoparticles, the disappearance of the tetragonal CoSn2 crystal structure peaks in the XRD pattern indicates the formation of a new ternary phase. rsc.org The analysis of diffraction peak positions and intensities allows researchers to identify the specific crystal structures formed, such as the β-Sn crystal structure within nanoparticles. rsc.org

The table below summarizes representative PXRD findings for tin-containing nanomaterials, highlighting the role of tin in the final crystal structure.

| Sample | Key PXRD Findings | Reference |

| MA0.5Cs0.5Pb1−xSnxBr3 NCs | Crystalline structure remains unaffected by Sn2+ substitution, indicating no structural disorder. | acs.org |

| Co–Sn–P nanoparticles | Absence of tetragonal CoSn2 peaks, suggesting the formation of a new ternary phase. | rsc.org |

| Ni–Sn–P nanoparticles | Identification of Ni2SnP and β-Sn crystal structures within the nanoparticles. | rsc.org |

Electron Microscopy (TEM, FE-SEM) for Nanostructure Morphology

Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) are indispensable tools for visualizing the morphology, size, and distribution of nanostructures derived from or containing tin(II) oleate.

FE-SEM imaging of tin-substituted perovskite nanocrystals (MA0.5Cs0.5Pb1−xSnxBr3) has revealed that the particle size increases with a higher molar ratio of Sn2+. acs.org These nanocrystals have been observed to grow as nanocubes. acs.org However, at higher tin concentrations, such as in MA0.5Cs0.5Pb0.5Sn0.5Br3, the particles tend to agglomerate. acs.org

TEM analysis provides higher resolution images, allowing for detailed examination of the nanoparticle structure. In studies of Co-Sn-P nanoparticles, TEM images have shown a mean diameter of 12.6 nm ± 2.1 nm and revealed contrast differences within individual nanoparticles, suggesting complex internal structures. rsc.org High-resolution TEM (HRTEM) can even be used to identify the crystal structure of nanoparticles by analyzing the lattice fringes. rsc.org For instance, HRTEM has been used to locate the Ni2SnP and β-Sn crystal structures within nanoparticles. rsc.org

The following table presents a summary of morphological observations from electron microscopy studies on tin-containing nanostructures.

| Material | Microscopy Technique | Key Morphological Findings | Reference |

| MA0.5Cs0.5Pb1−xSnxBr3 NCs | FE-SEM | Particle size increases with Sn2+ concentration; nanocube morphology; agglomeration at high Sn content. | acs.org |

| Co–Sn–P nanoparticles | TEM | Mean diameter of 12.6 nm ± 2.1 nm; internal contrast variations. | rsc.org |

| Ni–Sn–P nanoparticles | HRTEM | Enabled identification of Ni2SnP and β-Sn crystal structures within the nanoparticles. | rsc.org |

Elemental Mapping for Compositional Distribution

Elemental mapping, often performed in conjunction with electron microscopy using techniques like Energy-Dispersive X-ray Spectroscopy (EDS or EDX), provides spatial information about the distribution of different elements within a sample. This is particularly important for multicomponent materials to ensure that the constituent elements are distributed homogeneously.

For more complex systems like PtRu nanowires synthesized using oleylamine (B85491) (a common ligand in nanoparticle synthesis, similar to oleic acid in tin(II) oleate), HRTEM-EDS mapping has been used to investigate the elemental distribution. rsc.org These studies have shown that in some cases, elements may segregate into clusters of 'like' atoms, a finding that is crucial for understanding the catalytic properties of such nanomaterials. rsc.org

The table below outlines findings from elemental mapping studies on tin-containing and related nanostructures.

| Sample | Technique | Key Elemental Distribution Findings | Reference |

| MA0.5Cs0.5Pb0.7Sn0.3Br3 NCs | Elemental Mapping | Sn2+ is uniformly distributed throughout the sample. | acs.org |

| PtRu Nanowires (OAm synthesis) | HRTEM-EDS Mapping | Tendency for elements to segregate into clusters of 'like' atoms. | rsc.org |

| CsSnBr3 Nanocrystals | STEM-EDX Mapping | Distribution of Cs, Sn, and Br can be visualized. | researchgate.net |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in understanding the geometry and electronic properties of tin-oleate systems. While specific DFT studies exclusively on tin(II) oleate (B1233923) are not extensively detailed in the provided results, the principles can be inferred from studies on related organotin carboxylates and the interaction of oleates with tin surfaces. researchgate.netmdpi.com

For instance, in studies of organotin(IV) carboxylates, DFT methods like B3LYP with basis sets such as 6-31G(d, p) and Lanl2DZ have been employed to calculate structural geometries and electronic properties. researchgate.net These calculations often show good agreement between theoretical and experimental bond lengths and angles. researchgate.net Similar methodologies can be applied to tin(II) oleate to predict its molecular structure.

DFT has also been used to investigate the adsorption of oleate onto cassiterite (a tin oxide mineral) surfaces. mdpi.com These studies reveal that the interaction involves the transfer of electrons from the tin atoms on the surface to the oxygen atoms of the carboxyl groups in the oleate. mdpi.com The calculations show the formation of Sn-O bonds with low covalency, primarily involving the 5s and 5p orbitals of the tin atom and the 2p orbital of the oxygen atom. mdpi.com This provides a model for how the oleate ligands would bind to the tin(II) center in a discrete tin(II) oleate molecule.

Furthermore, DFT calculations have been used to study metal-carboxylate interactions in a broader context, which is applicable to tin(II) oleate. acs.orgnih.gov These studies explore how factors like the metal's charge and the carboxylate's binding mode (monodentate vs. bidentate) influence the stability and structure of the complex. acs.orgnih.gov

In the context of material synthesis, such as the formation of tin halide perovskite nanocrystals where oleic acid is used, DFT calculations help in understanding the formation energies and stability of the resulting nanostructures. nih.govrsc.org

Table 1: Representative DFT Calculation Parameters for Related Tin Compounds

| Compound Type | DFT Method | Basis Set | Application |

|---|---|---|---|

| Organotin(IV) Carboxylates | B3LYP | 6-31G(d, p) & Lanl2DZ | Structural Geometry, Electronic Properties researchgate.net |

| Oleate on Cassiterite Surface | - | - | Adsorption Mechanism, Bond Analysis mdpi.com |

| Metal-Carboxylate Complexes | S-VWN | SDD, 6-31+G* | Interaction Analysis acs.org |

Modeling of Reaction Mechanisms

Computational modeling, primarily using DFT, is crucial for elucidating the reaction mechanisms involving tin(II) oleate, both in its synthesis and its catalytic applications.

The synthesis of tin(II) oleate can be modeled to understand the reaction pathways. For example, the direct synthesis from elemental tin and oleic acid involves the oxidation of tin. google.com Computational models can simulate the interaction of oleic acid with tin surfaces and the subsequent formation of the tin(II) oleate complex.

In its application as a catalyst, for instance in polyurethane production, modeling can reveal the role of the tin(II) center in activating the reactants. ontosight.ai Although direct modeling of tin(II) oleate in this specific reaction is not detailed in the search results, studies on similar tin-catalyzed reactions, like the Baeyer-Villiger oxidation, provide a framework. researchgate.net In such reactions, DFT calculations can map out the energy profile of the reaction, identifying intermediates and transition states. For example, a tin-catalyzed mechanism may proceed through a Criegee intermediate, with the rearrangement of this intermediate being the rate-determining step. researchgate.net

The thermal decomposition of tin oleate to form tin oxide nanoparticles is another area where reaction mechanism modeling is valuable. researchgate.net Computational studies can help understand the step-by-step process of ligand dissociation and the formation and growth of tin oxide crystals. researchgate.net For instance, it has been observed that the atmosphere (N2 vs. air) during thermal decomposition affects the final product, and modeling can explain these differences at a molecular level. researchgate.net

Modeling has also been applied to understand the formation of more complex materials where tin(II) oleate is a precursor. In the synthesis of CsSnI3 nanocrystals, oleic acid is used, and computational studies have helped to understand the nucleation and growth mechanisms, which involve the formation of intermediate species. nih.gov

Prediction of Material Properties and Interactions

Computational methods are increasingly used to predict the material properties of compounds like tin(II) oleate and to understand its interactions with other substances.

By integrating high-throughput ab-initio calculations with machine learning, it is possible to predict various material properties. nih.gov For tin oxide materials, a combined DFT and machine learning approach has been used to predict electrical properties like band-gap energy as a function of composition. mdpi.comresearchgate.net This methodology could be extended to predict the properties of organometallic compounds like tin(II) oleate.

The physical and chemical properties of tin(II) oleate, such as its solubility in organic solvents and insolubility in water, are dictated by its molecular structure—a central tin ion bonded to two long-chain oleate ligands. ontosight.aigelest.com Molecular dynamics simulations can predict such properties by modeling the interactions of the tin(II) oleate molecule with different solvent molecules.

The interaction of tin(II) oleate in applications like lubrication can also be studied computationally. researchgate.net As an additive in lubricants, tin(II) oleate can reduce the friction coefficient. researchgate.net Computational models can simulate the adsorption of the oleate onto metal surfaces, forming a protective film and explaining the observed tribological improvements. researchgate.net

Furthermore, the development of computational toolkits that use machine learning and autogenerated databases is a promising avenue for rapidly estimating material properties, including those of 2D materials, and could be adapted for compounds like tin(II) oleate. arxiv.org

Table 2: Predicted and Observed Properties of Tin(II) Oleate and Related Compounds

| Property | Value/Observation | Source |

|---|---|---|

| Molecular Formula | C36H66O4Sn | gelest.comamericanelements.com |

| Molecular Weight | 681.61 g/mol | gelest.comamericanelements.com |

| Appearance | Yellow-amber viscous liquid | americanelements.com |

| Density | 1.06 g/mL | gelest.comamericanelements.com |

Environmental Aspects of Tin Ii Oleate in Chemical Research

Degradation Pathways and Stability in Environmental Matrices (excluding ecotoxicity)

The environmental fate of Tin(II) oleate (B1233923) is governed by its stability and the degradation pathways it undergoes in various environmental compartments, such as soil and water. As an organotin compound, its breakdown is influenced by both biotic and abiotic factors.

Abiotic Degradation:

Abiotic degradation of organotin compounds is influenced by environmental conditions like pH, temperature, and exposure to light. researchgate.net Direct sunlight, specifically UV radiation, can cause the slow degradation of Tin(II) oleate to an inorganic tin salt. gelest.comamazonaws.com This photodegradation process involves the cleavage of the tin-carbon bond. nih.gov The presence of microplastics in aquatic environments can affect the photodegradation of organotin compounds, with the specific impact depending on the type of microplastic. nih.govresearchgate.net

In water, Tin(II) oleate is insoluble and likely to partition to soils and sediments. gelest.comcdc.gov The stability of organotin compounds in solution can be limited, with some decomposing over a period of three to twelve months, a process that is accelerated by exposure to light and heat. dcceew.gov.au Generally, organotins are moderately persistent, with half-lives ranging from several days in freshwater to several weeks in seawater. dcceew.gov.au The degradation of these compounds is typically accelerated by sunlight and higher temperatures. dcceew.gov.au For Tin(II) oleate specifically, it is stable in sealed containers under a dry, inert atmosphere but oxidizes slowly in the presence of air. gelest.comamazonaws.com

Biotic Degradation:

Microbial activity is a primary driver of the degradation of organotin compounds in the environment. dcceew.gov.au Various microorganisms, including bacteria and fungi, can break down these compounds. researchgate.net The primary mechanism of microbial degradation for many organotins, such as tributyltin (TBT), is sequential dealkylation, where alkyl groups are progressively removed, leading to less toxic inorganic tin. researchgate.netnih.gov While Tin(II) oleate is an inorganic tin salt with an organic ligand rather than a true organometallic compound with a direct tin-carbon bond, its oleate ligands can be subject to microbial degradation.

The degradation process for organotins can be summarized in the following table:

| Degradation Pathway | Description | Influencing Factors |

| Photodegradation | Breakdown of the compound upon exposure to sunlight (UV radiation), leading to the formation of inorganic tin salts. gelest.comamazonaws.com | Light intensity, presence of photosensitizers. nih.govdcceew.gov.au |

| Hydrolysis | Cleavage of the tin-oleate bond in the presence of water. Tin(II) compounds can hydrolyze to form tin hydroxides. cdc.gov | pH, water availability. |

| Oxidation | The Tin(II) ion is susceptible to oxidation to the more stable Tin(IV) state, especially in the presence of air. gelest.comamazonaws.comcdc.gov | Oxygen availability. |

| Microbial Degradation | Breakdown of the organic part of the molecule (oleate) by microorganisms. researchgate.net | Microbial population, nutrient availability, temperature. researchgate.net |

The stability of Tin(II) oleate in different environmental matrices is influenced by these degradation pathways.

| Environmental Matrix | Stability & Degradation Considerations |

| Soil | Organotins adsorb strongly to soil, which can limit their mobility. dcceew.gov.au Degradation is primarily microbial. |

| Water | Insoluble in water, it will likely partition to sediment. gelest.comcdc.gov Subject to photodegradation in the upper water column and microbial degradation in both water and sediment. nih.govdcceew.gov.au |

| Air | As a non-volatile compound, its presence in the air is expected to be minimal, primarily associated with dust particles. who.int Slow oxidation can occur upon exposure to air. gelest.comamazonaws.com |

Considerations in Chemical Waste Management and Research Disposal Protocols

The disposal of chemical waste containing Tin(II) oleate from research laboratories requires strict adherence to institutional and regulatory guidelines to ensure safety and minimize environmental impact. solubilityofthings.compurdue.edu

Waste Segregation and Labeling:

Proper waste management begins with the correct identification and segregation of waste streams. solubilityofthings.com Waste containing Tin(II) oleate should be collected in a designated, compatible container that is clearly labeled as hazardous waste. purdue.edu The label should include the chemical name "Tin(II) oleate" and its concentration. ust.hk It is crucial to not mix incompatible waste streams; for example, oxidizing agents should be kept separate from organic compounds. cwu.edu

Container Management:

Waste containers must be kept tightly sealed except when adding waste to prevent spills and evaporation. purdue.edu The containers should be made of a material compatible with the waste; for instance, strong acids should not be stored in metal containers. ust.hk It is recommended to store waste containers in a designated satellite accumulation area within the laboratory. cwu.edu

Disposal Protocols:

Disposal procedures for Tin(II) oleate waste should follow established protocols for organometallic or tin-containing compounds. ust.hkst-andrews.ac.uk Sink disposal is generally prohibited for organotin compounds. st-andrews.ac.ukwastemanaged.co.uk

The following table outlines general disposal protocols for Tin(II) oleate waste in a research setting:

| Protocol Step | Description | Rationale |

| Containment | Collect waste in a dedicated, properly labeled, and sealed container. purdue.edu | Prevents accidental exposure, spills, and release into the environment. |

| Segregation | Store Tin(II) oleate waste separately from other chemical waste streams, especially incompatible materials. solubilityofthings.comcwu.edu | Avoids dangerous chemical reactions. |

| Spill Management | In case of a spill, use an absorbent material to collect the substance. gelest.comamazonaws.com The collected material should then be placed in a suitable container for disposal. gelest.comamazonaws.com | Minimizes exposure and environmental contamination. |

| Neutralization | For certain reactive organometallic wastes, chemical neutralization to a less hazardous form may be an option before disposal, but this should only be performed by trained personnel following a validated procedure. solubilityofthings.comust.hk | Reduces the hazard level of the waste. |

| Final Disposal | Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor. acs.orgufl.edu | Ensures compliance with local, state, and federal regulations. |

Researchers should always consult their institution's specific chemical hygiene plan and waste disposal guidelines before handling and disposing of Tin(II) oleate. ust.hkcwu.edu

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Selectivity

The pursuit of more efficient and selective methods for synthesizing Tin(II) oleate (B1233923) is a key area of future research. Current synthetic preparations can be improved to enhance product purity, yield, and consistency. Two promising technologies at the forefront of this development are microwave-assisted synthesis and continuous flow reactors.

Microwave-assisted synthesis offers a significant advantage by providing rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. acs.orgresearchgate.netmdpi.comresearchgate.net This rapid heating can also lead to the formation of smaller, more uniform nanoparticles with high purity. researchgate.net The non-thermal effects of microwaves can also alter reaction kinetics, potentially enhancing reaction rates within specific temperature ranges. researchgate.net

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher selectivity and scalability. acs.org This technology is particularly advantageous for scaling up production from the lab to an industrial scale, ensuring consistent product quality. The combination of microwave heating with continuous flow systems is an especially promising route for the efficient and scalable synthesis of tin-based compounds. acs.orgresearchgate.net Research in this area also involves optimizing precursors and solvents, such as using oleic acid and oleylamine (B85491) in nonpolar solvents, to control the size and properties of the resulting nanocrystals. acs.org

Exploration of New Catalytic Transformations